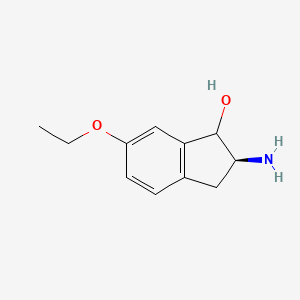
(2S)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol is a chiral compound with a unique structure that includes an amino group, an ethoxy group, and a dihydroindenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a corresponding ketone, followed by the introduction of the amino and ethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong reducing agents and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound’s functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or ethoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2S)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (2S)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amino alcohols and derivatives of dihydroindenol. Examples are (2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol and (2S)-2-Amino-6-methoxy-2,3-dihydro-1H-inden-1-ol.
Uniqueness
What sets (2S)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol apart is its specific stereochemistry and the presence of both amino and ethoxy groups, which confer unique reactivity and binding properties. This makes it particularly valuable in asymmetric synthesis and as a potential therapeutic agent.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2S)-2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C11H15NO2/c1-2-14-8-4-3-7-5-10(12)11(13)9(7)6-8/h3-4,6,10-11,13H,2,5,12H2,1H3/t10-,11?/m0/s1 |
InChI Key |
ALANTHSNAAHVHE-VUWPPUDQSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C[C@@H](C2O)N)C=C1 |
Canonical SMILES |
CCOC1=CC2=C(CC(C2O)N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















